molecular formula C12H10BNO4 B14799387 3-Nitrobiphenyl-4-boronic acid

3-Nitrobiphenyl-4-boronic acid

Cat. No.: B14799387
M. Wt: 243.02 g/mol
InChI Key: NXGNCSQKKBRVKV-UHFFFAOYSA-N
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Description

3-Nitrobiphenyl-4-boronic acid is an organic compound with the chemical formula C12H9BNO4. It is characterized by the presence of a boronic acid group and a nitro group attached to a biphenyl structure. This compound is a white crystalline solid with good solubility in water, alcohols, and other organic solvents . It is commonly used as an intermediate in organic synthesis and has applications in materials science research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitrobiphenyl-4-boronic acid is typically synthesized by introducing a nitro group at the 3’ position of biphenyl-4-boronic acid. This can be achieved through various methods, including nitration reactions or oxidation reactions . The primary method for the synthesis of boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, performed at low temperatures to prevent over-alkylation .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-Nitrobiphenyl-4-boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The boronic acid group can participate in reduction reactions to form boronate esters.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds . Other reagents include reducing agents for the conversion of the nitro group to an amino group and oxidizing agents for further functionalization of the boronic acid group .

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, boronate esters, and amino-substituted biphenyl compounds. These products have significant applications in organic synthesis and materials science .

Properties

Molecular Formula

C12H10BNO4

Molecular Weight

243.02 g/mol

IUPAC Name

(2-nitro-4-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BNO4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

NXGNCSQKKBRVKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-])(O)O

Origin of Product

United States

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